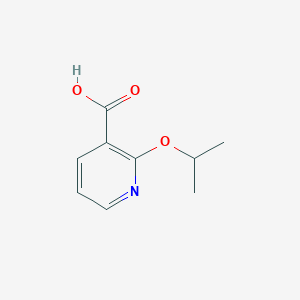
2-(Propan-2-yloxy)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(Propan-2-yloxy)pyridine-3-carboxylic acid” is a compound that contains a pyridine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group, which consists of a carbonyl (C=O) and a hydroxyl (O-H) group. The “propan-2-yloxy” indicates an isopropyl group attached to the pyridine ring through an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable pyridine derivative with an isopropyl halide in the presence of a base. This would form the ether linkage. The carboxylic acid group could be introduced through various methods, such as oxidation or substitution reactions, depending on the starting material .Molecular Structure Analysis
The molecule contains a pyridine ring, which is aromatic and planar. The isopropyl group is attached to one of the carbon atoms of the ring through an oxygen atom, forming an ether linkage. The carboxylic acid group is attached to another carbon atom on the ring .Chemical Reactions Analysis
As an aromatic compound, it can undergo electrophilic aromatic substitution reactions. The carboxylic acid group can participate in typical acid-base reactions, forming salts with bases. It can also undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The compound likely has a relatively high boiling point due to the presence of the polar carboxylic acid group, which can form strong intermolecular hydrogen bonds. The compound is likely soluble in polar solvents due to the polar nature of the carboxylic acid group and the aromatic ring .科学的研究の応用
Synthesis and Chemical Reactions
Reductive Tetraallylation : Pyridine-3-carboxylic acid, a derivative of 2-(Propan-2-yloxy)pyridine-3-carboxylic acid, undergoes stereoselective reductive tetraallylation with triallylborane, yielding various tetrahydropyridines. This process offers a route for the synthesis of structurally complex molecules (Bubnov et al., 1998).
Enzymatic Synthesis : The compound serves as an intermediate in enzymatic synthesis pathways. For instance, it is involved in the production of β-hydroxy-α-amino acids, key intermediates in drug synthesis (Goldberg et al., 2015).
Pharmaceutical and Biochemical Applications
Antimicrobial Activities : Pyridine-2-carboxylic acid and its derivatives exhibit significant antimicrobial activities against various bacterial and fungal strains, indicating potential use in pharmaceutical formulations (Tamer et al., 2018).
Receptor Antagonists : Certain derivatives of pyridine-3-carboxylic acid act as receptor antagonists, like 1H-indole-3-carboxylic acid pyridine-3-ylamides, which show high affinity for 5-HT2C receptors. This suggests their potential in developing treatments for disorders related to these receptors (Park et al., 2008).
Material Science and Engineering
- Metal-Organic Frameworks (MOFs) : Derivatives of 2-(Propan-2-yloxy)pyridine-3-carboxylic acid are used in constructing Metal-Organic Frameworks, which have applications in catalysis, gas storage, and separation processes (Wang et al., 2020).
Chemical Extraction and Separation
- Reactive Extraction : The compound plays a role in the reactive extraction of carboxylic acids, a technique vital for recovering acids from dilute aqueous solutions like fermentation broths. This process is crucial in the production of pharmaceuticals and nutritional supplements (Datta & Kumar, 2014).
Crystal Engineering
- Hydrogen-Bonding Motifs : In crystal engineering, the compound forms hydrogen-bonding motifs that are significant in designing materials with desired properties. For instance, carboxylic acid–acid and acid–pyridine hydrogen-bonding motifs are observed in molecules with both carboxylic acid and pyridine functional groups, which affect the crystal structure and properties (Long et al., 2014).
作用機序
Target of Action
It’s structurally similar to nicotinic acid, which is known to act as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits .
Mode of Action
Nicotinic acid is a stimulant drug that acts as an agonist at nicotinic acetylcholine receptors . These receptors are ionotropic and composed of five homomeric or heteromeric subunits .
Biochemical Pathways
It acts as a precursor of nicotinamide coenzymes, which include nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (NADP), as well as reduced forms of these compounds, NADH and NADPH . These coenzymes play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes .
Pharmacokinetics
For instance, when the dose of nicotinic acid is increased, the total plasma clearance of nicotinic acid decreases dramatically, and the normalized area under the plasma concentration-curve increases markedly .
Result of Action
Nicotinic acid, a structurally similar compound, is known to have a number of direct effects, including antilipolytic, vasodilatory, and neuroprotective functions .
Action Environment
It’s worth noting that the effectiveness of similar compounds, such as elicitors used in plant protection, can be influenced by various environmental factors .
将来の方向性
The potential uses of this compound would depend on its physical and chemical properties, as well as the results of any biological testing. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have potential applications in materials science, pharmaceuticals, or other fields .
特性
IUPAC Name |
2-propan-2-yloxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-7(9(11)12)4-3-5-10-8/h3-6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVRXYBXOOUUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)pyridine-3-carboxylic acid | |
CAS RN |
1016690-39-3 |
Source


|
| Record name | 2-(propan-2-yloxy)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chlorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2586149.png)
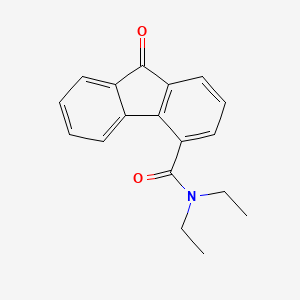
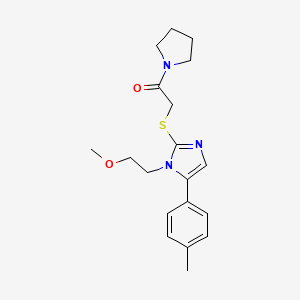
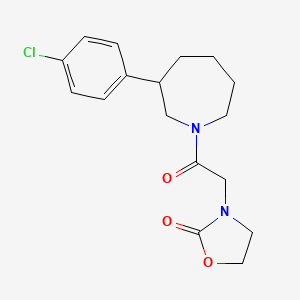
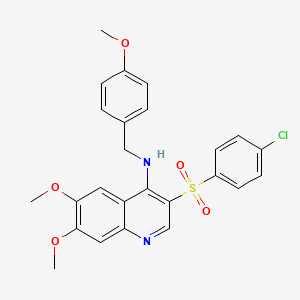
![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)
![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)

![2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2586161.png)
![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2586163.png)

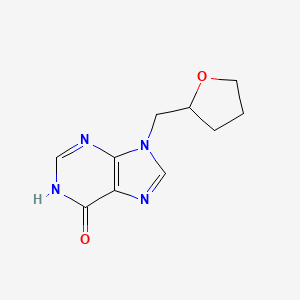
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B2586168.png)